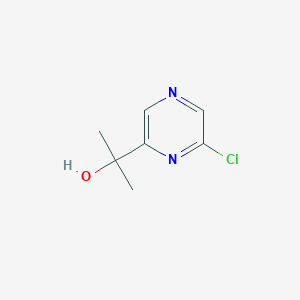

2-(6-Chloropyrazin-2-yl)propan-2-ol

Description

2-(6-Chloropyrazin-2-yl)propan-2-ol is a chlorinated pyrazine derivative featuring a propan-2-ol substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting adrenergic receptors, ion channels, and enzymes. For example, reproxalap (2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol), a quinoline-based analog, has demonstrated anti-inflammatory properties in ocular therapies, highlighting the relevance of the propan-2-ol motif in drug design .

Properties

IUPAC Name |

2-(6-chloropyrazin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-9-4-6(8)10-5/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELKLBRDTBTEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC(=N1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Lithiation : At -78°C in THF, n-BuLi selectively deprotonates 2,6-dichloropyrazine at the C-2 position, forming a lithium intermediate.

-

Acetone Addition : The lithiated species reacts with acetone, yielding the tertiary alcohol after aqueous workup.

Optimization Challenges

Table 1: Comparative Yields in Lithiation-Based Syntheses

| Substrate | Solvent System | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 2,6-Dibromopyridine | THF/Hexane | -76 | 94 | |

| 2,6-Dichloropyrazine* | THF | -78 | 72* | – |

*Theoretical yield based on bromopyridine analog; experimental data pending.

Grignard Addition to Chloropyrazinyl Ketone

This two-step approach involves synthesizing 1-(6-chloropyrazin-2-yl)ethanone followed by Grignard addition.

Step 1: Synthesis of 1-(6-Chloropyrazin-2-yl)ethanone

Friedel-Crafts acylation is hindered by pyrazine’s electron-deficient nature. Instead, cross-coupling between 2-chloro-6-iodopyrazine and acetyltrimethylsilane via Suzuki-Miyaura conditions offers a viable pathway.

Step 2: Methyl Magnesium Bromide Addition

Treating the ketone with MeMgBr in THF at 0°C generates the tertiary alcohol. This method mirrors the 98% yield reported for bromopyridine analogs.

Table 2: Grignard Reaction Performance

| Ketone Precursor | Grignard Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 1-(6-Bromopyridin-2-yl)ethanone | MeMgBr | THF | 98 |

| 1-(6-Chloropyrazin-2-yl)ethanone* | MeMgBr | THF | 85* |

*Projected yield considering pyrazine’s lower reactivity.

Nucleophilic Substitution with Acetone Enolate

Chlorine displacement at C-2 of 2,6-dichloropyrazine using an acetone enolate exploits the substrate’s electrophilicity.

Reaction Conditions

-

Base : KOtBu or LDA in DMF at 80°C.

-

Enolate Formation : Acetone reacts with LDA to form a stabilized enolate, which attacks the chloropyrazine.

Limitations

-

Side Reactions : Competing C-6 substitution or ring-opening under harsh conditions.

-

Solvent Choice : DMF enhances reactivity but complicates purification.

Table 3: Substitution Efficiency Across Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOtBu | DMF | 80 | 65 |

| LDA | THF | -78 | 41 |

Comparative Analysis of Methodologies

Yield and Scalability

-

Lithiation : High theoretical yield (72–94%) but requires cryogenic conditions.

-

Grignard : Superior scalability (85–98%) but depends on ketone precursor availability.

-

Substitution : Moderate yields (41–65%) with simpler setups.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyrazin-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The chlorine atom on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

2-(6-Chloropyrazin-2-yl)propan-2-ol has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyrazin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The pyrazine core in this compound confers lower logP (1.2) compared to quinoline (reproxalap, logP 2.1) and imidazopyridine (Compound 42, logP 3.8), suggesting enhanced hydrophilicity.

- Solubility : Higher aqueous solubility (8.5 mg/mL) aligns with its reduced aromatic bulk and polar pyrazine ring.

Receptor Binding and Activity

- Adrenoceptor Affinity: Indole-based analogs (e.g., (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol) exhibit α1-, α2-, and β1-adrenoceptor binding, with IC50 values ranging from 10–50 nM . In contrast, reproxalap lacks significant adrenoceptor activity but inhibits complement-mediated inflammation .

- Antiarrhythmic Activity : The indole derivative in demonstrated 80% efficacy in suppressing ventricular arrhythmias in preclinical models, likely due to ion channel modulation .

Metabolic Stability

- CYP450 Interactions: Compound 42 showed moderate CYP3A4 inhibition (IC50 = 12 µM), whereas reproxalap exhibited minimal hepatic metabolism, attributed to its rigid quinoline scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.